

DFT Calculations Validate Experimentally Measured Band Gap of SbPO₄ for Photocatalytic Applications

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Compound of Interest

Compound Name: Antimony(3+) phosphate

Cat. No.: B079746

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A comparison of Density Functional Theory (DFT) calculations with experimental measurements confirms the wide band gap nature of Antimony(III) Phosphate (SbPO₄), a promising material for UV-light photocatalysis. While standard DFT functionals provide a reasonable estimate, they tend to underestimate the band gap, highlighting the importance of cross-validation with experimental data for accurate electronic structure assessment.

Researchers and scientists in materials science and drug development are increasingly relying on computational methods to predict material properties. This guide provides a direct comparison of experimentally determined and theoretically calculated band gap values for SbPO₄, a material of interest for its photocatalytic and potential biomedical applications.

Performance Comparison: Experimental vs. Theoretical Band Gap

The electronic band gap is a critical parameter that governs the optical and electronic properties of a semiconductor, including its photocatalytic activity. For SbPO₄, experimental and theoretical investigations converge on a wide band gap, making it suitable for applications requiring UV light activation. A summary of the reported values is presented below.

Method	Functional	Band Gap (eV)
Experimental	N/A	Tailorable, with lower values enhancing photocatalytic activity[1]
DFT Calculation	PBEsol	3.84 (Indirect)[2][3]
DFT Calculation	GGA	4.079[4]

It is a known tendency for DFT calculations using the Generalized Gradient Approximation (GGA) and its variants like PBEsol to underestimate the band gap of semiconductors.[2] The experimentally observed photocatalytic activity under UV light is consistent with a wide band gap semiconductor.[1][2] The calculated values, while slightly different, both point to SbPO₄ being a wide band gap material. The tailored lower bandgap energy in synthesized SbPO₄ microspheres was correlated with excellent photocatalytic performance in degrading rhodamine B and methylene blue under UV irradiation.[1]

Experimental and Computational Methodologies

A thorough understanding of the methods used to obtain these values is crucial for a critical evaluation of the data.

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy

The experimental determination of the band gap of a powdered sample like SbPO₄ is typically performed using UV-Visible Diffuse Reflectance Spectroscopy (DRS).

- **Sample Preparation:** A high-purity, crystalline powder of SbPO₄ is synthesized and its phase purity is confirmed by X-ray diffraction.
- **Data Acquisition:** The diffuse reflectance spectrum of the SbPO₄ powder is measured over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer equipped with an

integrating sphere. A highly reflective material, such as BaSO₄ or a calibrated Spectralon standard, is used as a reference to obtain the absolute reflectance values.

- **Data Analysis (Tauc Plot):** The band gap energy (E_g) is determined from the reflectance data by converting it to the Kubelka-Munk function, $F(R)$, which is proportional to the absorption coefficient. The Tauc plot is then constructed by plotting $(F(R)h\nu)^n$ against the photon energy ($h\nu$), where 'n' depends on the nature of the electronic transition ($n=2$ for a direct band gap and $n=1/2$ for an indirect band gap). The band gap is then determined by extrapolating the linear portion of the Tauc plot to the energy axis. Given that DFT calculations suggest an indirect band gap for SbPO₄, $n=1/2$ would be the appropriate exponent for the Tauc plot analysis.^{[2][3]}

DFT Calculation Protocols

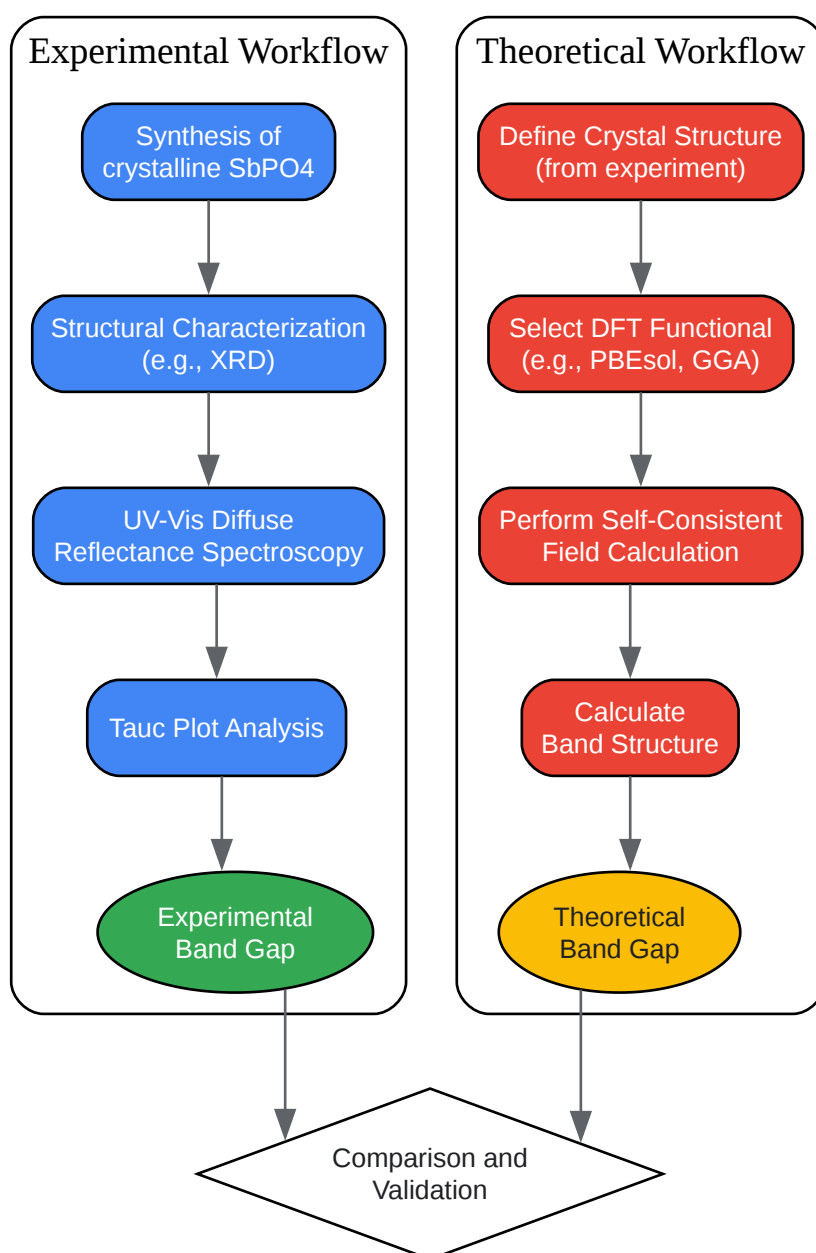
The theoretical band gap values were obtained through first-principles DFT calculations.

- **PBEsol Functional Study:**
 - **Software:** The calculations were performed within the framework of Density Functional Theory.
 - **Functional:** The Perdew-Burke-Ernzerhof functional adapted for solids (PBEsol) was used to approximate the exchange-correlation energy.
 - **Crystal Structure:** The calculations were based on the experimentally determined monoclinic crystal structure of SbPO₄ (space group P21/m).
 - **Convergence Criteria:** The calculations were performed with a high degree of precision, ensuring convergence of the total energy and forces on the atoms.
- **GGA Functional Study (Materials Project):**
 - **Software:** The Vienna Ab initio Simulation Package (VASP) is the typical software used for the calculations in the Materials Project database.
 - **Functional:** The Generalized Gradient Approximation (GGA) as parameterized by Perdew, Burke, and Ernzerhof (PBE) is the standard functional used for the structural relaxation and electronic structure calculations in the Materials Project.

- Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.
- k-point Mesh: A sufficiently dense k-point mesh is used to sample the Brillouin zone, ensuring accurate integration for the electronic density and total energy.

Workflow for Band Gap Validation

The logical flow for comparing theoretical and experimental band gap values is crucial for validating computational models.



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